An In-Depth Technical Guide to the Chemical Structure Analysis of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Structure Analysis of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and data interpretation integral to the complete chemical structure analysis of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde. As a compound of interest within medicinal chemistry, its unambiguous characterization is paramount for advancing drug discovery and development programs. This document, authored from the perspective of a Senior Application Scientist, emphasizes the causal relationships behind experimental choices and provides actionable protocols for the synthesis and analysis of this and structurally related indole derivatives.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Modifications to the indole ring, such as N-benzylation and halogenation, can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. 1-benzyl-5-chloro-1H-indole-3-carbaldehyde is a trifunctionalized derivative, presenting a strategic combination of a bulky, lipophilic N-benzyl group, an electron-withdrawing chloro substituent at the 5-position, and a reactive carbaldehyde at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a diverse range of more complex heterocyclic systems with potential therapeutic applications, including as anticancer and antimicrobial agents.[1][2]
Synthesis and Purification: A Two-Step Approach
The synthesis of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde can be efficiently achieved through a two-step process: the formylation of 5-chloro-1H-indole followed by N-benzylation. This sequence is often preferred to minimize potential side reactions and facilitate purification.
Step 1: Vilsmeier-Haack Formylation of 5-chloro-1H-indole
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[3] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile is then attacked by the electron-rich indole ring.
Experimental Protocol: Synthesis of 5-chloro-1H-indole-3-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Indole Addition: In a separate flask, dissolve 5-chloro-1H-indole in anhydrous DMF.
-
Reaction: Cool the indole solution to 0 °C and add the freshly prepared Vilsmeier reagent dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is alkaline, which will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: N-Benzylation of 5-chloro-1H-indole-3-carbaldehyde
The introduction of the benzyl group at the N1 position is typically achieved via a nucleophilic substitution reaction using benzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde
-
Setup: To a solution of 5-chloro-1H-indole-3-carbaldehyde in a polar aprotic solvent such as DMF, add a suitable base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[4][5][6]
-
Reaction: Stir the mixture at room temperature for a short period to deprotonate the indole nitrogen. Then, add benzyl bromide dropwise.[4][5]
-
Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its completion by TLC.[4]
-
Work-up: Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.[4]
Caption: Synthetic workflow for 1-benzyl-5-chloro-1H-indole-3-carbaldehyde.
Spectroscopic Analysis and Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-benzyl-5-chloro-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR are critical. The expected chemical shifts can be predicted by analyzing the spectra of structurally similar compounds, such as 1-benzyl-1H-indole-3-carbaldehyde and 5-chloro-1H-indole-3-carbaldehyde.[3][7][8]
¹H NMR Spectroscopy:
-
Aldehyde Proton: A singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm.
-
Indole Protons: The H2 proton should appear as a singlet around δ 7.7-7.8 ppm. The H4 proton will likely be a doublet around δ 8.3 ppm, deshielded by the aldehyde. The H6 proton is expected to be a doublet of doublets, and the H7 proton a doublet, both in the aromatic region (δ 7.2-7.5 ppm).
-
Benzyl Protons: A singlet for the methylene (-CH₂-) protons is anticipated around δ 5.3-5.4 ppm. The aromatic protons of the benzyl group will appear as multiplets in the region of δ 7.1-7.4 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around δ 184-185 ppm.
-
Indole Carbons: The carbons of the indole ring will have characteristic shifts, with C5 (bearing the chlorine) and the bridgehead carbons being notable.
-
Benzyl Carbons: The methylene carbon should appear around δ 50-51 ppm, and the aromatic carbons of the benzyl group will resonate in the typical aromatic region (δ 127-137 ppm).
| Data Summary: Predicted NMR Shifts | |
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 (s) |
| Indole H2 | 7.7 - 7.8 (s) |
| Indole H4 | ~8.3 (d) |
| Indole H6 | 7.2 - 7.5 (dd) |
| Indole H7 | 7.2 - 7.5 (d) |
| Benzyl -CH₂- | 5.3 - 5.4 (s) |
| Benzyl Ar-H | 7.1 - 7.4 (m) |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 184 - 185 |
| Benzyl -CH₂- | 50 - 51 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-benzyl-5-chloro-1H-indole-3-carbaldehyde, the key vibrational bands to observe are:
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1650-1700 cm⁻¹.[9]
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂ClNO, MW = 269.73 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M⁺+2).
-
Fragmentation: Common fragmentation patterns may include the loss of the benzyl group or the formyl group.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the observed molecular weight and isotopic pattern with the calculated values for the proposed structure.
Caption: Workflow for the spectroscopic analysis of the target molecule.
Crystallographic Analysis
While no crystal structure for 1-benzyl-5-chloro-1H-indole-3-carbaldehyde is currently available in the public domain, analysis of closely related structures, such as 5-chloro-1H-indole-3-carboxylic acid, provides valuable insights into the expected solid-state conformation and intermolecular interactions.[10] Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and crystal packing. It would be expected that the indole and benzyl rings are not coplanar. In the solid state, intermolecular interactions such as π-π stacking may be observed.
Conclusion
The comprehensive structural analysis of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde relies on a synergistic application of synthetic organic chemistry and modern analytical techniques. A robust two-step synthesis provides a reliable route to the target molecule. Its unambiguous structural elucidation is achieved through the combined interpretation of NMR, IR, and mass spectrometry data. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and characterize this and other related indole derivatives, thereby accelerating the discovery of new therapeutic agents.
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